molecular formula C11H15NO4 B4898426 3,6,6-trimethyl-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

3,6,6-trimethyl-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No. B4898426
M. Wt: 225.24 g/mol
InChI Key: KTHZKWBAAXZSHF-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-2-nitro-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It is commonly known as TBN, and its molecular formula is C12H15NO4. TBN belongs to the class of benzofuranone compounds and is synthesized through a multi-step process.

Mechanism of Action

TBN's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. TBN has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
TBN has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. TBN has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBN is its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. TBN has also been found to be relatively safe and well-tolerated in animal studies. However, there are limitations to using TBN in lab experiments. For example, TBN is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of TBN is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on TBN. One area of interest is the development of TBN-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of TBN's effects on the immune system, particularly its effects on the activity of NF-κB. Finally, further studies are needed to fully understand TBN's mechanism of action and to identify potential targets for therapeutic intervention.
In conclusion, TBN is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. TBN has been found to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. While there are limitations to using TBN in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

TBN is synthesized through a multi-step process starting with the reaction of 2-methyl-2-butanol with ethyl acetoacetate to form 3,5,5-trimethyl-1-hexanol. The resulting compound is then reacted with paraformaldehyde and sodium hydroxide to form 3,5,5-trimethyl-2,3-dihydro-1-benzofuran-4(2H)-one. This compound is then nitrated with nitric acid to form TBN.

Scientific Research Applications

TBN has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. TBN has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,6,6-trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-9-7(13)4-11(2,3)5-8(9)16-10(6)12(14)15/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZKWBAAXZSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C(=O)CC(C2)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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